Cas no 27408-85-1 (2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine)

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine 化学的及び物理的性質
名前と識別子
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- 2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine
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- インチ: 1S/C15H14N2/c1-11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(17)16/h2-9,16H,10H2,1H3
- InChIKey: BQWGRIRFMISXDH-UHFFFAOYSA-N
- SMILES: C1(=N)C2=C(C=CC=C2)CN1C1=CC=C(C)C=C1
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-399560-2.5g |
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |
27408-85-1 | 95% | 2.5g |
$867.0 | 2023-03-02 | |
Enamine | EN300-399560-0.1g |
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |
27408-85-1 | 95% | 0.1g |
$124.0 | 2023-03-02 | |
Enamine | EN300-399560-1.0g |
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |
27408-85-1 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-399560-0.05g |
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |
27408-85-1 | 95% | 0.05g |
$84.0 | 2023-03-02 | |
1PlusChem | 1P01E7RB-100mg |
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |
27408-85-1 | 95% | 100mg |
$209.00 | 2024-05-07 | |
Aaron | AR01E7ZN-1g |
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |
27408-85-1 | 95% | 1g |
$633.00 | 2025-02-10 | |
Aaron | AR01E7ZN-50mg |
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |
27408-85-1 | 95% | 50mg |
$141.00 | 2025-02-10 | |
A2B Chem LLC | AX42055-5g |
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |
27408-85-1 | 95% | 5g |
$1383.00 | 2024-04-20 | |
Aaron | AR01E7ZN-100mg |
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |
27408-85-1 | 95% | 100mg |
$196.00 | 2025-02-10 | |
Aaron | AR01E7ZN-2.5g |
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |
27408-85-1 | 95% | 2.5g |
$1218.00 | 2023-12-14 |
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imineに関する追加情報
Comprehensive Analysis of 2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS No. 27408-85-1): Properties, Applications, and Industry Insights
The compound 2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS No. 27408-85-1) is a specialized organic molecule with a unique structural framework. Its isoindoline core and imine functional group make it a subject of interest in pharmaceutical research, material science, and synthetic chemistry. This article delves into its molecular characteristics, potential applications, and relevance to current scientific trends, addressing frequently searched queries like "isoindoline derivatives in drug discovery" and "imine-based functional materials."
Structurally, 2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine features a 2,3-dihydro-1H-isoindole scaffold substituted with a 4-methylphenyl group at the 2-position and an imine moiety at the 1-position. This configuration grants it dual reactivity—acting as both a hydrogen bond acceptor (via the imine nitrogen) and a π-electron-rich system (due to the aromatic rings). Researchers investigating "small molecule modulators for protein-protein interactions" often explore such hybrids for their potential in targeted therapies.
In pharmaceutical contexts, derivatives of isoindoline-1-imine have garnered attention for their bioactive properties. Recent studies highlight their role as intermediates in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. The 4-methylphenyl substituent may enhance lipophilicity, a trait frequently searched in relation to "improving drug bioavailability." However, rigorous clinical validation remains essential before any therapeutic claims can be substantiated.
Material scientists are equally intrigued by CAS No. 27408-85-1 due to its conjugated π-system, which could contribute to organic semiconductors or photocatalysts. Searches for "imine-based OLED materials" or "sustainable photocatalysis" align with these applications. The compound’s thermal stability (a common query: "thermal degradation of isoindoline derivatives") further supports its utility in high-performance materials.
Synthetically, 2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine is typically prepared via condensation reactions between 2-formylbenzoic acid derivatives and 4-methylaniline. Optimizing its yield—often searched as "green synthesis of imines"—is a focus area, with microwave-assisted and solvent-free methods gaining traction. Analytical techniques like HPLC purity analysis (a trending topic: "HPLC method development for heterocycles") ensure quality control.
Environmental and regulatory considerations are critical. While not classified as hazardous, proper handling aligns with broader industry queries such as "safe storage of nitrogen-containing compounds." The compound’s biodegradability (eco-friendly chemical design) is another emerging research angle.
In summary, 27408-85-1 exemplifies the intersection of medicinal chemistry and advanced materials. Its versatility addresses key industry needs—from "fragment-based drug design" to "organic electronics"—making it a compelling subject for researchers and innovators alike.
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